tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
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Overview
Description
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a hexahydro-1H-pyrrolo[2,3-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.
Addition of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and genes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3a-ethylhexahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate: This compound has a similar pyrrolo[2,3-c]pyridine core but differs in the substituents attached to the core.
tert-Butyl 3a-ethylhexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate: Another similar compound with variations in the pyridine ring and substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may offer advantages in certain therapeutic or research applications.
Properties
Molecular Formula |
C18H26N2O2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 3a-phenyl-2,3,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-10-18(9-11-19-15(18)13-20)14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3 |
InChI Key |
YJTLDOZXQZPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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